N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique combination of benzodioxin, furan, and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Imidazo[1,2-a]pyridine Core: This step often involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step would involve coupling the benzodioxin and imidazo[1,2-a]pyridine intermediates with a furan derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C19H15N3O3 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H15N3O3/c1-2-8-22-17(5-1)21-18(15-4-3-9-23-15)19(22)20-13-6-7-14-16(12-13)25-11-10-24-14/h1-9,12,20H,10-11H2 |
InChI Key |
UENSIXLPLYMXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
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